5-Hydroxy-4-(4-hydroxyphenyl)isoquinolin-1(2H)-one
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Overview
Description
5-Hydroxy-4-(4-hydroxyphenyl)isoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(4-hydroxyphenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and environmental regulations are met.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(4-hydroxyphenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroquinones.
Scientific Research Applications
5-Hydroxy-4-(4-hydroxyphenyl)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological molecules and its potential effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(4-hydroxyphenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. Detailed mechanisms are often elucidated through experimental studies and computational modeling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinolinones and hydroxyphenyl derivatives. Examples are:
- 5-Hydroxyisoquinolin-1(2H)-one
- 4-Hydroxyphenylisoquinolin-1(2H)-one
Uniqueness
5-Hydroxy-4-(4-hydroxyphenyl)isoquinolin-1(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual hydroxy groups and isoquinolinone core make it a versatile compound for various applications.
Properties
CAS No. |
656234-46-7 |
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Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
5-hydroxy-4-(4-hydroxyphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H11NO3/c17-10-6-4-9(5-7-10)12-8-16-15(19)11-2-1-3-13(18)14(11)12/h1-8,17-18H,(H,16,19) |
InChI Key |
NLVYJAXUYHWJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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